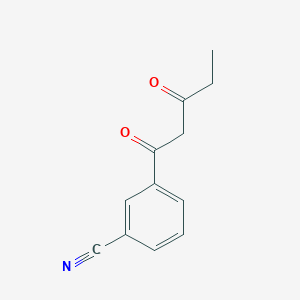
3-(3-Oxopentanoyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Oxopentanoyl)benzonitrile is an organic compound with the molecular formula C12H11NO2. It is a derivative of benzonitrile, characterized by the presence of a 3-oxopentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxopentanoyl)benzonitrile typically involves the reaction of benzonitrile with a suitable acylating agent. One common method is the Friedel-Crafts acylation, where benzonitrile reacts with 3-oxopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the product.
化学反应分析
Types of Reactions
3-(3-Oxopentanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
3-(3-Oxopentanoyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and ketones.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(3-Oxopentanoyl)benzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the carbonyl group can undergo nucleophilic acyl substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
Benzonitrile: Lacks the 3-oxopentanoyl group, making it less reactive in certain chemical reactions.
3-(3-Oxopropionyl)benzonitrile: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
3-(3-Oxopentanoyl)benzonitrile is unique due to the presence of both a nitrile and a ketone functional group, allowing it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for diverse biological interactions.
属性
分子式 |
C12H11NO2 |
|---|---|
分子量 |
201.22 g/mol |
IUPAC 名称 |
3-(3-oxopentanoyl)benzonitrile |
InChI |
InChI=1S/C12H11NO2/c1-2-11(14)7-12(15)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 |
InChI 键 |
WIYPLPZEPWZEKF-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)CC(=O)C1=CC=CC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



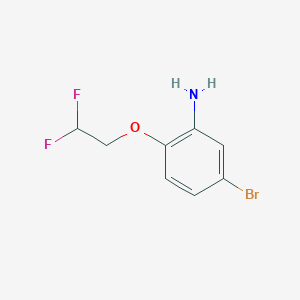
![3-(4-carboxybenzyl)-2-(2-(3-(2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium](/img/structure/B13063330.png)

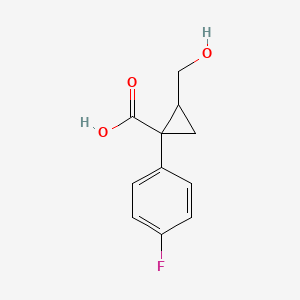
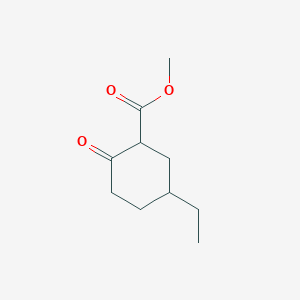
![benzyl N-[(3-ethylazetidin-3-yl)methyl]carbamate](/img/structure/B13063352.png)
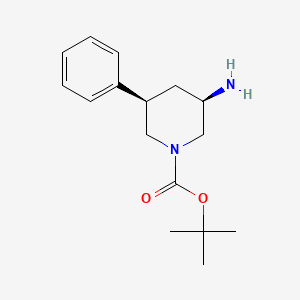
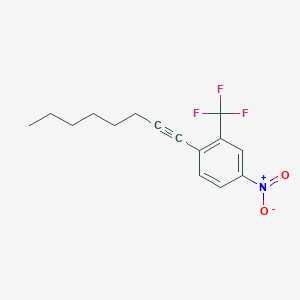
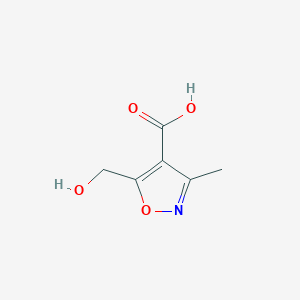
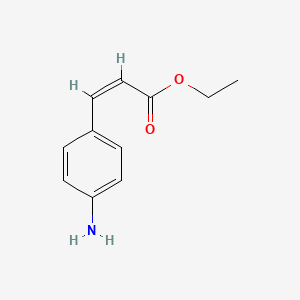
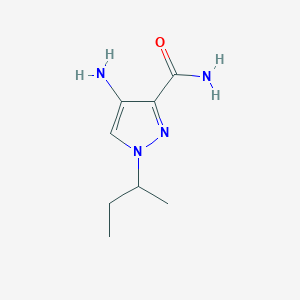

![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
